![molecular formula C24H30N2O6S B4024427 ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024427.png)
ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic piperidine derivatives to more complex structures incorporating sulfonyl and methoxy groups. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for related compounds, demonstrates an efficient formation process from 1-methyl-1,2,3,6-tetrahydropyridine through an oxazolidinopiperidine intermediate (B. Kim et al., 2001). Additionally, the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions highlights a method for introducing sulfonyl groups into compounds (Maitane Fernández et al., 2014).
Molecular Structure Analysis
Studies on molecular structure focus on the configuration and stereochemistry of these compounds. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate demonstrates how molecular interactions, such as hydrogen bonding and C-H...π interactions, stabilize the compound's structure (I. Khan et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include modifications to the piperidine ring or the addition of functional groups. An example is the anodic methoxylation of piperidine derivatives, which examines the effects of N-acyl and N-sulfonyl groups on the methoxylation process (T. Golub et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are essential for understanding how these compounds interact in various environments. The synthesis and characterization of compounds like t-3-Ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one and its derivatives provide insight into their physical properties and potential applications (V. Mohanraj et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for the compound's applications. The synthesis and pharmacological effects of optically active derivatives highlight the importance of stereochemistry in the compound's chemical behavior (A. Ashimori et al., 1991).
properties
IUPAC Name |
ethyl 1-[2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-4-32-24(28)19-12-14-25(15-13-19)23(27)17-26(20-6-5-7-21(16-20)31-3)33(29,30)22-10-8-18(2)9-11-22/h5-11,16,19H,4,12-15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQHGAEJSSYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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